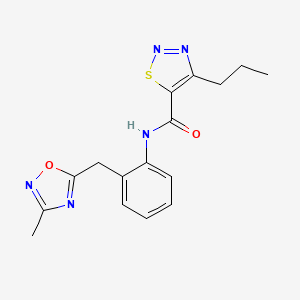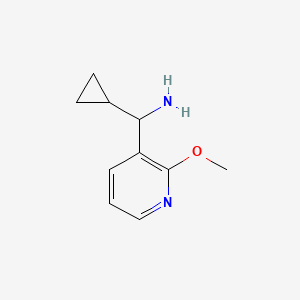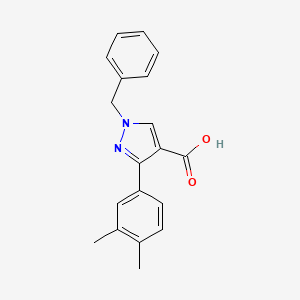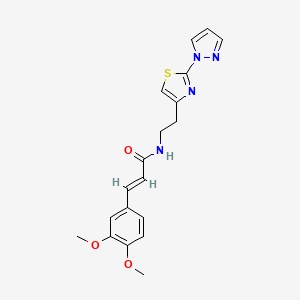![molecular formula C10H16N6O B2705664 N-[1-(1-Methyltetrazol-5-yl)piperidin-4-yl]prop-2-enamide CAS No. 2125660-76-4](/img/structure/B2705664.png)
N-[1-(1-Methyltetrazol-5-yl)piperidin-4-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-Methyltetrazol-5-yl)piperidin-4-yl]prop-2-enamide, commonly known as MTP, is a synthetic compound that belongs to the class of tetrazole-containing piperidine derivatives. MTP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
MTP is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that catalyzes the hydrolysis of endocannabinoids, such as anandamide. By inhibiting FAAH, MTP increases the levels of endocannabinoids, leading to the activation of cannabinoid receptors and the modulation of synaptic transmission and plasticity. MTP has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the synthesis of prostaglandins, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
MTP has been shown to exhibit analgesic and anti-inflammatory effects in various animal models of pain and inflammation. MTP has also been shown to modulate synaptic transmission and plasticity in the hippocampus and the striatum, two brain regions that are involved in learning and memory. MTP has been shown to increase the levels of endocannabinoids, such as anandamide, in the brain and the peripheral tissues, leading to the activation of cannabinoid receptors and the modulation of synaptic transmission and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
MTP has several advantages as a research tool, including its high potency and selectivity for FAAH inhibition, its ability to increase the levels of endocannabinoids, and its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. However, MTP also has some limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential interactions with other compounds.
Zukünftige Richtungen
MTP has several potential future directions in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, MTP can be used as a lead compound for the development of new drugs that target the central nervous system. In pharmacology, MTP can be further studied for its potential applications in the treatment of pain and inflammation. In neuroscience, MTP can be used to study the role of the endocannabinoid system in the regulation of synaptic transmission and plasticity. Further studies are needed to fully understand the potential applications and limitations of MTP.
Synthesemethoden
MTP can be synthesized using a multi-step process that involves the reaction of 1-methylpiperidin-4-amine with acryloyl chloride, followed by the reaction with sodium azide and copper(I) iodide to form the tetrazole ring. The final compound is obtained by the removal of the protecting group using trifluoroacetic acid. The purity and yield of the final product can be improved by using appropriate purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
MTP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, MTP has been used as a lead compound for the development of new drugs that target the central nervous system. In pharmacology, MTP has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. In neuroscience, MTP has been used to study the role of the endocannabinoid system in the regulation of synaptic transmission and plasticity.
Eigenschaften
IUPAC Name |
N-[1-(1-methyltetrazol-5-yl)piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O/c1-3-9(17)11-8-4-6-16(7-5-8)10-12-13-14-15(10)2/h3,8H,1,4-7H2,2H3,(H,11,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOXFXNMVJUZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)N2CCC(CC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2705584.png)



![6-chloro-N-(1-oxo-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-2-yl)pyridine-3-carboxamide](/img/structure/B2705589.png)

![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2705592.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2705593.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2705596.png)

